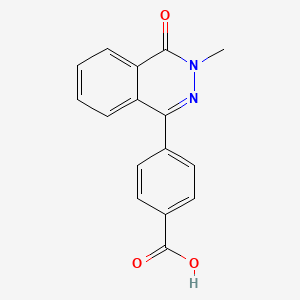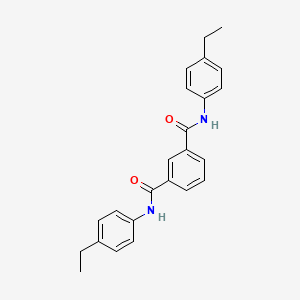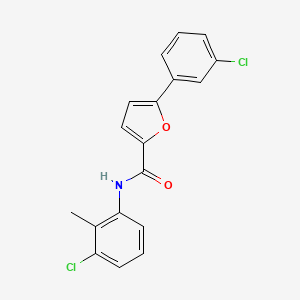
N-(4-chloro-2-fluorophenyl)-N'-methylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-N'-methylthiourea, also known as CMF or Fluoromethiuron, is a synthetic chemical compound that belongs to the class of thiourea herbicides. It was first synthesized in 1965 by the American Cyanamid Company and has been used as a herbicide in agriculture since the 1970s. CMF is a broad-spectrum herbicide that is effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. In recent years, there has been growing interest in the scientific research application of CMF due to its potential to be used as a tool in biological studies.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-fluorophenyl)-N'-methylthiourea involves the inhibition of protein synthesis by binding to the ribosome and preventing the formation of peptide bonds between amino acids. This results in the inhibition of cell growth and division, leading to the death of the target organism.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects on target organisms. In plants, this compound inhibits photosynthesis and the synthesis of chlorophyll, leading to the death of the plant. In animals, this compound has been shown to affect the synthesis of proteins and the regulation of gene expression, leading to changes in cell growth and division.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-chloro-2-fluorophenyl)-N'-methylthiourea in lab experiments is its broad-spectrum activity against a wide range of organisms. This makes it a useful tool for studying the mechanisms of protein synthesis in various biological systems. However, one limitation of using this compound is its potential toxicity to non-target organisms, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the scientific research application of N-(4-chloro-2-fluorophenyl)-N'-methylthiourea. One area of interest is the development of new this compound derivatives with improved activity and selectivity against specific target organisms. Additionally, there is growing interest in the use of this compound as a tool for studying the role of protein synthesis in the development of cancer and other diseases. Finally, there is potential for the use of this compound in the development of new herbicides with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-fluorophenyl)-N'-methylthiourea involves the reaction of 4-chloro-2-fluoroaniline with methyl isothiocyanate in the presence of a catalyst such as triethylamine. The reaction produces this compound as a white crystalline solid with a melting point of 204-206°C.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-fluorophenyl)-N'-methylthiourea has been used in scientific research as a tool to investigate the role of protein synthesis in various biological processes. It has been shown to inhibit the synthesis of proteins in bacteria, plants, and animals, making it a useful tool for studying the mechanisms of protein synthesis. Additionally, this compound has been used to study the role of protein synthesis in the regulation of gene expression and the development of cancer.
Propiedades
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2S/c1-11-8(13)12-7-3-2-5(9)4-6(7)10/h2-4H,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJVPHHLNSGQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5809926.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5809932.png)
![2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B5809940.png)
![1-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5809942.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B5809951.png)

![3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5809969.png)

![1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5809982.png)



